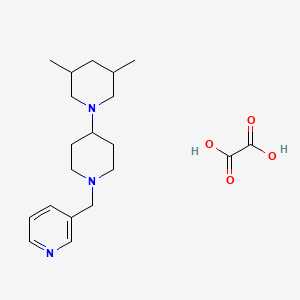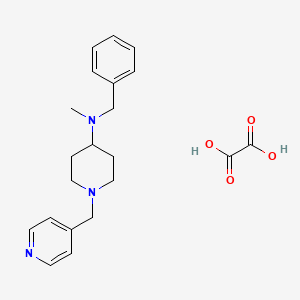
3,5-dimethyl-1'-(3-pyridinylmethyl)-1,4'-bipiperidine oxalate
Descripción general
Descripción
3,5-dimethyl-1'-(3-pyridinylmethyl)-1,4'-bipiperidine oxalate, also known as DIBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DIBO is a bipiperidine derivative and is synthesized through a multi-step process involving several chemical reactions.
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-1'-(3-pyridinylmethyl)-1,4'-bipiperidine oxalate is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. This compound has been shown to bind to the HIV-1 integrase protein, which is essential for the replication of the virus. By inhibiting the interaction between integrase and other viral proteins, this compound can prevent the replication of the virus. This compound has also been shown to inhibit the interaction between the amyloid-beta protein and the receptor for advanced glycation end products (RAGE), which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been shown to have anti-cancer, anti-HIV, and anti-Alzheimer's disease activity. In drug discovery, this compound has been used as a scaffold for the development of novel compounds with improved pharmacological properties. In biological research, this compound has been used as a tool to study protein-protein interactions and to investigate the role of specific proteins in cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,5-dimethyl-1'-(3-pyridinylmethyl)-1,4'-bipiperidine oxalate in lab experiments is its high potency and selectivity. This compound has been shown to have high affinity for specific proteins, making it an ideal tool for studying protein-protein interactions. Another advantage of using this compound is its stability, which allows for long-term storage and use in experiments. However, one limitation of using this compound is its cost, which can be prohibitive for some researchers. Additionally, this compound may have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving 3,5-dimethyl-1'-(3-pyridinylmethyl)-1,4'-bipiperidine oxalate. One area of interest is the development of novel compounds based on the this compound scaffold with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of this compound and its effects on specific proteins and cellular processes. Additionally, this compound may have potential applications in other fields, such as materials science and catalysis, which could be explored in future research.
Aplicaciones Científicas De Investigación
3,5-dimethyl-1'-(3-pyridinylmethyl)-1,4'-bipiperidine oxalate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. In medicinal chemistry, this compound has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, HIV, and Alzheimer's disease. In drug discovery, this compound has been used as a scaffold for the development of novel compounds with improved pharmacological properties. In biological research, this compound has been used as a tool to study protein-protein interactions and to investigate the role of specific proteins in cellular processes.
Propiedades
IUPAC Name |
3-[[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methyl]pyridine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3.C2H2O4/c1-15-10-16(2)13-21(12-15)18-5-8-20(9-6-18)14-17-4-3-7-19-11-17;3-1(4)2(5)6/h3-4,7,11,15-16,18H,5-6,8-10,12-14H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNLEJFHIZROCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(2-fluorobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3968470.png)
![N-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B3968487.png)
![1-(hydroxymethyl)-7-methyl-4-(4-methyl-3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3968495.png)
![[4-(3,4-dimethylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3968500.png)

![1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3968508.png)

![6-methyl-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(1-pyrrolidinyl)-4-pyrimidinamine](/img/structure/B3968519.png)

![2-[(4-chlorophenyl)thio]-N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B3968539.png)
![2-{4-[1-(1-naphthylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3968547.png)

![4-[1-(2-methoxybenzoyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3968551.png)
![4'-(4,5-dimethyl-2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3968558.png)